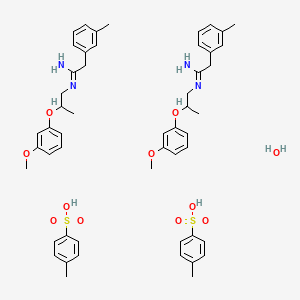
Xylamidine tosylate hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylamidine tosylate hemihydrate is a useful research compound. Its molecular formula is C52H66N4O11S2 and its molecular weight is 987.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C52H66N4O11S2
- Molecular Weight : 1060.25 g/mol
- CAS Number : 6443-50-1
The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The presence of tosylate enhances its solubility and stability in various formulations.
Pharmacological Applications
1. Antimicrobial Activity
Xylamidine tosylate hemihydrate has been evaluated for its antimicrobial properties. Research indicates that it exhibits significant inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
2. Anticancer Potential
Studies have shown that this compound can induce apoptosis in cancer cell lines. It has been tested against various cancer types, including breast and prostate cancers, showing promising results in reducing cell viability and promoting programmed cell death through multiple pathways.
3. Neurological Applications
The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it may have applications in managing conditions such as anxiety and depression. Preclinical studies are ongoing to evaluate its efficacy and mechanism of action in these contexts.
Synthesis and Formulation
The synthesis of this compound involves several steps, typically starting from simpler organic compounds. The process requires careful control of reaction conditions to ensure high yield and purity. The formulation into topical or injectable forms is also critical for maximizing bioavailability and therapeutic effect.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Evaluation | Demonstrated significant inhibition against E. coli and Staphylococcus aureus | Potential development of new antibiotics |
| Cancer Cell Studies | Induced apoptosis in DU-145 prostate cancer cells | Could lead to new treatments for prostate cancer |
| Neurological Effects | Modulated serotonin receptor activity | Possible treatment for mood disorders |
特性
CAS番号 |
13717-05-0 |
|---|---|
分子式 |
C52H66N4O11S2 |
分子量 |
987.2 g/mol |
IUPAC名 |
N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/2C19H24N2O2.2C7H8O3S.H2O/c2*1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2*2-5H,1H3,(H,8,9,10);1H2 |
InChIキー |
FKFRSAWYMDRWMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















